N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an indole moiety, a benzodioxole group, and a carboxamide linkage, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Common reagents used in these synthetic routes include palladium catalysts for cross-coupling reactions, bases like cesium carbonate, and solvents such as toluene and dioxane . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole group can be oxidized under specific conditions.
Reduction: The carbonyl group in the carboxamide linkage can be reduced to form corresponding amines.
Substitution: The indole moiety can participate in electrophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as tubulin, which plays a crucial role in cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Similar compounds include other indole-based molecules with benzodioxole groups, such as:
- 3-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone
- 3-(1,3-benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone
- 3-(1,3-benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone These compounds share structural similarities but may differ in their biological activities and specific applications. The unique combination of functional groups in N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide contributes to its distinct properties and potential uses.
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H19N3O5/c1-26-16-4-2-3-14-13(16)10-15(23-14)20(25)21-8-7-19(24)22-12-5-6-17-18(9-12)28-11-27-17/h2-6,9-10,23H,7-8,11H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
BMARXJBKZQXKKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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